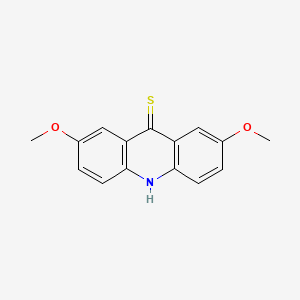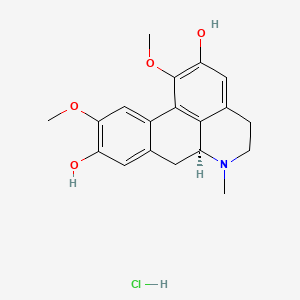
Boldinhydrochlorid
Übersicht
Beschreibung
Boldine hydrochloride is a derivative of boldine, an alkaloid obtained from the medicinal herb Peumus boldus (Chilean boldo tree). Boldine belongs to the aporphine alkaloid class and exhibits a wide range of pharmacological effects, including antioxidant, anticancer, hepatoprotective, neuroprotective, and anti-diabetic properties . Boldine hydrochloride is known for its potent free radical scavenging activity, which reduces oxidative stress and prevents neuronal damage .
Wissenschaftliche Forschungsanwendungen
Boldine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying alkaloid chemistry and developing new synthetic methodologies.
Wirkmechanismus
Target of Action
Boldine hydrochloride, an alkaloid obtained from the medicinal herb Peumus boldus (Chilean boldo tree; boldo), has a wide range of pharmacological effects . It primarily targets the central nervous system and interacts with various receptors such as serotonergic, dopaminergic, opioid, and cholinergic receptors . It also targets AChE and BuChE enzymes , connexin-43 hemichannels , and pannexin 1 channel .
Mode of Action
Boldine hydrochloride exhibits potent free radical scavenging activity, thereby reducing oxidative stress and preventing neuronal damage . It suppresses the activity of AChE and BuChE enzymes, blocks connexin-43 hemichannels and pannexin 1 channel, reduces NF-κβ mediated interleukin release, and glutamate excitotoxicity . These actions collectively contribute to its neuroprotective mechanisms .
Biochemical Pathways
Boldine hydrochloride affects several biochemical pathways. It modulates antioxidant parameters (MDA, superoxide dismutase, glutathione), peroxynitrite, inflammatory markers apoptotic index, caspase-3, acetyl-cholinesterase, myeloperoxidase, TNF-α (Tumor necrosis factor-α), iNOS, Bcl-2-associated X protein (BAX), ACE-1 (Angiotensin-converting enzyme-1), dopamine D2 receptors and nicotinic acetylcholine receptor .
Pharmacokinetics
Boldine hydrochloride belongs to the aporphine alkaloid class and possesses lipophilic properties which enable its efficient absorption and distribution throughout the body, including the central nervous system . It has a low oral bioavailability and a short half-life, requiring regular dosage to maintain therapeutic levels .
Result of Action
The compound’s action results in reduced oxidative stress and prevention of neuronal damage . It successfully reduces neuronal damage, pointing to its probable application in reducing neuroinflammation and oxidative stress in epilepsy, Alzheimer’s disease (AD), and Parkinson’s disease (PD) .
Action Environment
The environment can influence the action, efficacy, and stability of Boldine hydrochloride. For instance, the compound’s lipophilic properties enable it to cross the blood-brain barrier, allowing it to exert its effects in the central nervous system . More research is required to fully understand how environmental factors influence the compound’s action .
Biochemische Analyse
Biochemical Properties
Boldine hydrochloride interacts with various enzymes, proteins, and other biomolecules. It exhibits antioxidant properties by altering antioxidant parameters such as MDA, superoxide dismutase, and glutathione . It also interacts with inflammatory markers, apoptotic index, caspase-3, acetyl-cholinesterase, myeloperoxidase, TNF-α (Tumor necrosis factor-α), iNOS, Bcl-2-associated X protein (BAX), ACE-1 (Angiotensin-converting enzyme-1), dopamine D2 receptors and nicotinic acetylcholine receptor .
Cellular Effects
Boldine hydrochloride has various effects on different types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It exerts antioxidant, hepatoprotective, anti-atherosclerotic, anti-diabetic, analgesic, antipyretic, anti-inflammatory, anti-epileptic, neuroprotective, nephroprotective, anti-arthritis, anticancer and nootropic effects .
Molecular Mechanism
At the molecular level, Boldine hydrochloride exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has the potential to modulate a variety of biological networks .
Metabolic Pathways
Boldine hydrochloride is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Boldine hydrochloride is efficiently absorbed and distributed throughout the body, including the central nervous system, due to its lipophilic properties . The details of how it is transported and distributed within cells and tissues are currently being researched.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Boldine hydrochloride can be synthesized through the extraction of boldine from the bark or leaves of Peumus boldus, followed by its conversion to the hydrochloride salt. The extraction process typically involves the use of organic solvents such as ethanol or methanol. The extracted boldine is then reacted with hydrochloric acid to form boldine hydrochloride .
Industrial Production Methods: Industrial production of boldine hydrochloride involves large-scale extraction of boldine from Peumus boldus using advanced extraction techniques such as supercritical fluid extraction. The extracted boldine is then purified and converted to boldine hydrochloride through a controlled reaction with hydrochloric acid .
Analyse Chemischer Reaktionen
Types of Reactions: Boldine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Boldine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction of boldine hydrochloride can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involving boldine hydrochloride often use nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of boldine hydrochloride can lead to the formation of quinone derivatives, while reduction can yield reduced alkaloid forms .
Vergleich Mit ähnlichen Verbindungen
Berberine: Another alkaloid with antioxidant and neuroprotective properties.
Sanguinarine: Known for its anticancer and antimicrobial activities.
Chelerythrine: Exhibits anti-inflammatory and anticancer effects.
Uniqueness of Boldine Hydrochloride: Boldine hydrochloride stands out due to its broad spectrum of pharmacological activities and its potent free radical scavenging ability. Its unique combination of neuroprotective, hepatoprotective, and anticancer properties makes it a valuable compound for scientific research and potential therapeutic applications .
Eigenschaften
IUPAC Name |
(6aS)-1,10-dimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-2,9-diol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4.ClH/c1-20-5-4-10-7-15(22)19(24-3)18-12-9-16(23-2)14(21)8-11(12)6-13(20)17(10)18;/h7-9,13,21-22H,4-6H2,1-3H3;1H/t13-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUGNKMCHLPQCMV-ZOWNYOTGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)O)OC)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16625-69-7 | |
| Record name | 4H-Dibenzo[de,g]quinoline-2,9-diol, 5,6,6a,7-tetrahydro-1,10-dimethoxy-6-methyl-, hydrochloride (1:1), (6aS)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16625-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boldine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016625697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5,6,6a,7-tetrahydro-2,9-dihydroxy-1,10-dimethoxy-6-methyl-4H-dibenzo[de,g]quinolinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.962 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BOLDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G6R77KSG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What are the key structural features of boldine hydrochloride?
A1: Boldine hydrochloride [(S)-1,10-Dimethoxy-2,9-dihydroxyaporphinium chloride] possesses a unique non-planar biphenyl system with a dihedral angle of 151.1° between its two benzenoid rings []. This non-planarity is further emphasized by specific torsion angles around the biphenyl bond and the positioning of its methoxyl groups relative to the ring planes []. The molecular formula of boldine hydrochloride is C19H22NO4+.Cl− [].
Q2: How do researchers study the vibrational modes of complex molecules like boldine hydrochloride?
A2: Scientists utilize computational methods like QM/MM (Quantum Mechanics/Molecular Mechanics) to analyze the vibrational characteristics of large molecules like boldine hydrochloride []. This approach combines the accuracy of quantum mechanical calculations for the central region of the molecule with the computational efficiency of molecular mechanics for the surrounding environment []. This allows for the determination of equilibrium geometry, vibrational frequencies, and infrared intensities, which can be compared to experimental data obtained from techniques like FT-IR spectroscopy [].
Q3: What are the reported biological activities of boldine and its derivatives?
A3: Research suggests that boldine and its derivatives exhibit a range of biological activities. While some oxoisoaporphine derivatives demonstrated potential as photosensitizers for singlet oxygen production due to their high singlet oxygen quantum yields [], they did not exhibit significant antioxidant capacity []. Conversely, boldine and its annelated derivatives displayed photoprotective effects, both in solution and in cell fibroblast cultures []. This difference in activity highlights the influence of structural modifications on the biological properties of these compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-phenylspiro[1,2-dihydroindole-3,1'-cycloheptane]-2-carboxamide](/img/structure/B578839.png)
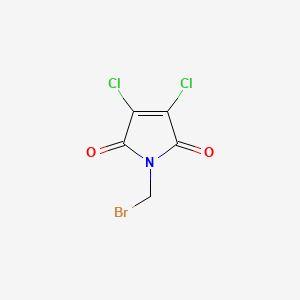
![N2-Methylbenzo[d]thiazole-2,6-diamine](/img/structure/B578844.png)
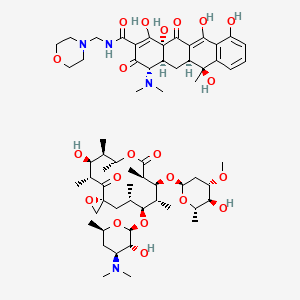
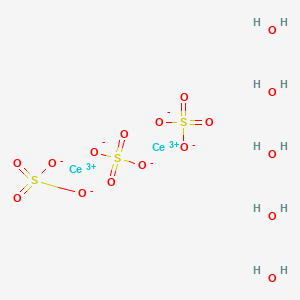

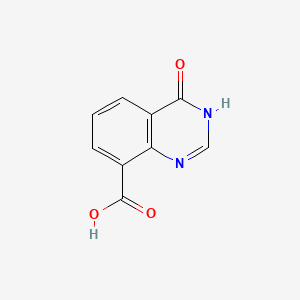
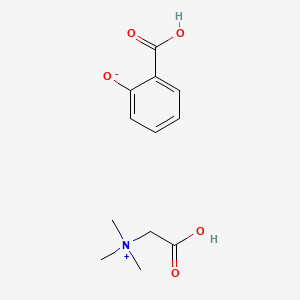
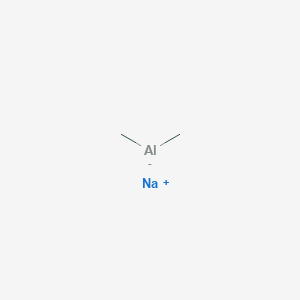
![[(12S,13R,14S,19R,21S)-11-acetyl-9-hydroxy-8-methoxy-15-oxa-1,11-diazahexacyclo[16.3.1.04,12.04,21.05,10.013,19]docosa-5(10),6,8,17-tetraen-14-yl] acetate](/img/structure/B578859.png)
